molecular formula C9H10N2O2 B12981888 (Z)-N-Benzyl-2-nitroethenamine

(Z)-N-Benzyl-2-nitroethenamine

Cat. No.: B12981888
M. Wt: 178.19 g/mol
InChI Key: NMWVBMVHNATQNF-SREVYHEPSA-N
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Description

(Z)-N-Benzyl-2-nitroethenamine is an organic compound characterized by the presence of a benzyl group attached to a nitroethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Benzyl-2-nitroethenamine typically involves the reaction of benzylamine with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Benzyl-2-nitroethenamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of halogenated or sulfonated benzyl derivatives.

Scientific Research Applications

(Z)-N-Benzyl-2-nitroethenamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-Benzyl-2-nitroethenamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzyl group can enhance the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-nitroethenamine: Lacks the (Z)-configuration, leading to different chemical properties and reactivity.

    N-Benzyl-2-nitropropene: Contains a propene moiety instead of ethenamine, resulting in different reactivity and applications.

    N-Benzyl-2-nitroethane:

Uniqueness

(Z)-N-Benzyl-2-nitroethenamine is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This configuration can lead to distinct biological activities and applications compared to its isomers and structurally related compounds.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(Z)-N-benzyl-2-nitroethenamine

InChI

InChI=1S/C9H10N2O2/c12-11(13)7-6-10-8-9-4-2-1-3-5-9/h1-7,10H,8H2/b7-6-

InChI Key

NMWVBMVHNATQNF-SREVYHEPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN/C=C\[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC=C[N+](=O)[O-]

Origin of Product

United States

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